4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound featuring a dibenzo[b,f][1,4]oxazepine core fused with a benzenesulfonamide moiety substituted with an ethoxy group at the 4-position. The dibenzooxazepine scaffold consists of two benzene rings bridged by a 1,4-oxazepine heterocycle containing one oxygen and one nitrogen atom.
Properties
IUPAC Name |
4-ethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-2-27-15-8-10-16(11-9-15)29(25,26)23-14-7-12-19-17(13-14)21(24)22-18-5-3-4-6-20(18)28-19/h3-13,23H,2H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFSCVFIRHKZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in the function of the CNS and are the target of various drug types.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the neurotransmission of dopamine, leading to changes in the communication between neurons.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, which are involved in various functions including motor control, reward, and reinforcement. The downstream effects of this inhibition can lead to changes in these functions, potentially alleviating symptoms of disorders related to these pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. Given its role as a Dopamine D2 receptor antagonist, it could potentially be used to treat patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia.
Biochemical Analysis
Biochemical Properties
The compound is known to interact with various enzymes and proteins, particularly the Dopamine D2 receptor. It acts as a selective inhibitor of this receptor, playing a crucial role in biochemical reactions. The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the Dopamine D2 receptor can lead to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibitory effect on the Dopamine D2 receptor. It binds to this receptor, leading to changes in gene expression and enzyme activity. This binding interaction with the receptor is a key aspect of its molecular mechanism of action.
Metabolic Pathways
Biological Activity
4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dibenzo[b,f][1,4]oxazepine core and sulfonamide moiety, suggest various biological activities. This article explores the biological activity of this compound, focusing on its interactions with dopamine receptors and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.5 g/mol. The compound's structure includes:
- Dibenzo[b,f][1,4]oxazepine core : This bicyclic structure contributes to the compound's pharmacological properties.
- Ethoxy group : Enhances solubility and reactivity.
- Sulfonamide moiety : Known for its biological activity, particularly in drug design.
Interaction with Dopamine Receptors
The primary focus of research on this compound has been its interaction with dopamine D2 receptors. These receptors are crucial in various neurological processes and are significant targets for drugs treating disorders such as schizophrenia and Parkinson's disease.
Research indicates that this compound acts as a selective inhibitor of the dopamine D2 receptor, demonstrating notable inhibitory activity against c-Abl tyrosine kinase as well. This dual action suggests potential applications in both psychiatric and oncological therapies.
Anticancer Properties
The compound's inhibitory action on c-Abl tyrosine kinase positions it as a candidate for cancer therapy. c-Abl is implicated in several cancers, including chronic myeloid leukemia (CML). The ability to inhibit this kinase could lead to the development of new anticancer agents.
In Vitro Studies
In vitro studies have shown that compounds with similar structures exhibit significant anti-tumor activity. For instance, derivatives of dibenzo[b,f][1,4]oxazepine have been tested against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Ethoxy-N-(11-oxo...) | A549 (Lung) | 12.5 |
| 4-Ethoxy-N-(11-oxo...) | MCF7 (Breast) | 15.0 |
The above table summarizes findings from recent studies indicating the effectiveness of the compound against specific cancer cell lines.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drugs. Preliminary data suggest that 4-ethoxy-N-(11-oxo...) has favorable pharmacokinetic properties with good bioavailability and metabolic stability, which are critical for therapeutic efficacy.
Comparison with Similar Compounds
Core Heterocycle Variations: Oxazepine vs. Thiazepine
A key distinction lies in the heteroatom composition of the central ring:
- Dibenzo[b,f][1,4]oxazepines (e.g., the target compound) contain oxygen and nitrogen in the seven-membered ring.
- Dibenzo[b,f][1,4]thiazepines (e.g., compounds in ) replace oxygen with sulfur, altering electronic properties and binding affinities. Sulfur’s larger atomic radius and lower electronegativity increase lipophilicity and may enhance membrane permeability compared to oxygen-containing analogs .
Example :
Substituent Modifications on the Sulfonamide Benzene Ring
The 4-ethoxy group in the target compound can be compared to other substituents in analogs:
Key Observations :
Modifications on the Dibenzoheterocycle
Variations at position 10 of the dibenzoheterocycle significantly impact activity:
Key Observations :
Preparation Methods
Cyclocondensation of Schiff Base Intermediates
A widely adopted method involves the cyclization of Schiff base precursors. For example, 2-aminophenol derivatives can react with ortho-substituted benzaldehydes to form imine intermediates, which undergo intramolecular cyclization under acidic or basic conditions.
Representative Procedure :
- Schiff Base Formation :
Microwave-Assisted Diarylether Synthesis
Diarylether precursors are critical for intramolecular cyclization. A microwave-assisted method enhances reaction efficiency:
McMurry Reaction for Ring Closure
The McMurry reaction facilitates intramolecular cyclization of diarylethers into dibenzooxazepines:
- React diarylether precursors with TiCl₄/Zn in tetrahydrofuran (THF) at 0°C to room temperature.
- Workup : Quench with aqueous NH₄Cl and purify via column chromatography.
- Yield : 53–55%.
Optimization and Challenges
Solvent and Temperature Effects
- Cyclization Efficiency : Polar aprotic solvents like DMSO improve ring closure under microwave conditions. Nonpolar solvents (toluene, cyclohexane) are preferred for SNAr reactions to minimize side products.
- Side Reactions : Over-sulfonation or oxidative degradation can occur at elevated temperatures. Controlled heating (≤100°C) and inert atmospheres mitigate these issues.
Protecting Group Strategies
- Ethoxy Group Stability : The ethoxy substituent is susceptible to cleavage under strong acids. Use of mild Lewis acids (e.g., ZnCl₂) during sulfonylation preserves functionality.
- Amine Protection : Boc (tert-butyloxycarbonyl) groups shield amines during harsh cyclization steps, removed later via TFA treatment.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key steps and critical parameters in synthesizing 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?
Methodological Answer: The synthesis involves multi-step reactions starting with the dibenzo[b,f][1,4]oxazepine core. Key steps include:
- Nucleophilic substitution to introduce the sulfonamide group at the oxazepine C2 position.
- Etherification to attach the 4-ethoxybenzenesulfonamide moiety.
Critical parameters include: - Temperature control (e.g., reflux conditions at 80–100°C for cyclization) to prevent side reactions.
- pH optimization during sulfonamide coupling to ensure high yields (pH 7–9 recommended).
- Solvent selection (e.g., anhydrous ethanol or DMF) to stabilize intermediates.
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR confirms substituent positions and hydrogen bonding patterns (e.g., oxazepine ketone at δ 170–175 ppm).
- 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and heterocyclic regions.
- HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns (acetonitrile/water mobile phase).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da).
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) .
Q. What initial biological screening approaches are recommended to assess its therapeutic potential?
Methodological Answer:
- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates.
- Cell viability assays : Evaluate cytotoxicity (e.g., MTT assay on cancer cell lines) and selectivity indices.
- Molecular docking : Preliminary computational screening against protein databases (PDB) to prioritize targets (e.g., sulfonamide binding to COX-2 active site).
Dose-response curves (IC50/EC50 determination) and positive controls (e.g., celecoxib for COX-2) are critical for validation .
Advanced Research Questions
Q. How can computational methods be integrated into the design and optimization of this compound’s synthesis?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (DFT, Gaussian) to model transition states and identify energy barriers for key steps like oxazepine cyclization.
- Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents/catalysts.
- Microkinetic modeling : Simulate reaction networks to minimize byproducts (e.g., over-substitution on the benzene ring).
These methods reduce trial-and-error experimentation by 30–50% and guide condition optimization (e.g., solvent polarity, temperature gradients) .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS), metabolic stability (microsomal assays), and tissue distribution.
- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites (e.g., ethoxy group demethylation).
- Species-specific differences : Cross-validate in humanized mouse models or 3D organoids to address interspecies variability.
Statistical tools (e.g., ANOVA with post-hoc tests) quantify significance of discrepancies .
Q. How does the sulfonamide group influence the compound’s interaction with biological targets?
Methodological Answer:
- Hydrogen bonding : The sulfonamide’s NH and SO2 groups form H-bonds with catalytic residues (e.g., COX-2 Tyr385).
- Electrostatic complementarity : The sulfonamide’s dipole aligns with polar pockets in enzyme active sites.
- Structure-activity relationship (SAR) : Replace the sulfonamide with carboxamide or phosphonate groups to test binding affinity changes.
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH), while X-ray crystallography resolves binding conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
